3,6-Dimethyl-1,8-diphenyl-9H-carbazole
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Overview
Description
3,6-Dimethyl-1,8-diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their stability and unique electronic properties. This particular compound is characterized by the presence of two methyl groups at the 3 and 6 positions and two phenyl groups at the 1 and 8 positions on the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,8-diphenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3,6-Dimethylcarbazole: This can be achieved by reacting 3,6-dimethylphenylhydrazine with cyclohexanone under acidic conditions to form the intermediate, which is then cyclized to produce 3,6-dimethylcarbazole.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where 3,6-dimethylcarbazole is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,8-diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
3,6-Dimethyl-1,8-diphenyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique electronic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,8-diphenyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in optoelectronic applications. In biological systems, it may interact with cellular components, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-9H-carbazole
- 3,6-Diphenyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 3,6-Dicyano-9H-carbazole
Uniqueness
3,6-Dimethyl-1,8-diphenyl-9H-carbazole is unique due to the specific arrangement of methyl and phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in optoelectronics and as a precursor for more complex organic molecules.
Properties
CAS No. |
585534-70-9 |
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Molecular Formula |
C26H21N |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,6-dimethyl-1,8-diphenyl-9H-carbazole |
InChI |
InChI=1S/C26H21N/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26(24)27-25)20-11-7-4-8-12-20/h3-16,27H,1-2H3 |
InChI Key |
VYEYRKZHARMKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C3=CC=CC=C3)NC4=C2C=C(C=C4C5=CC=CC=C5)C |
Origin of Product |
United States |
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